molecular formula C9H12N2 B116821 2-Methylisoindolin-5-amine CAS No. 158944-67-3

2-Methylisoindolin-5-amine

Cat. No. B116821
M. Wt: 148.2 g/mol
InChI Key: QAJAXOPOSLBUDC-UHFFFAOYSA-N
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Description

2-Methylisoindolin-5-amine is an organic compound with the molecular formula C9H12N2 . It is also known by other names such as 2,3-Dihydro-2-methyl-1H-isoindol-5-amine, 5-Amino-2-methylisoindoline, and (2-Methyl-2,3-dihydro-1H-isoindol-5-yl)amine .


Synthesis Analysis

The synthesis of amines like 2-Methylisoindolin-5-amine can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines are also common. Another approach involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . A direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step involving short reaction times has also been proposed .


Molecular Structure Analysis

The molecular formula of 2-Methylisoindolin-5-amine is C9H12N2 . The structure can be represented by the SMILES notation: NC1=CC2=C (C=C1)CN ©C2 .


Chemical Reactions Analysis

Amines like 2-Methylisoindolin-5-amine show up in the 0.5-5.0 ppm region in 1 H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm. These hydrogens are deshielded by the electron-withdrawing effects of nitrogen .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methylisoindolin-5-amine is 148.2 g/mol. The compound is typically stored at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Molecular Interactions :

    • 2-Methylisoindolin-5-amine and related compounds are investigated for their chemical synthesis pathways and interactions at the molecular level. For instance, amination processes involving nitroisoquinolines, of which 2-methylisoindolin-5-amine is a derivative, have been explored in detail. These processes are crucial for understanding the regioselectivity of amination controlled by frontal molecular orbital interactions (Woźniak & Nowak, 1994).
  • Pharmacological Properties and Biological Activities :

    • Research into the biological activities of 2-methylisoindolin-5-amine and its derivatives has revealed various pharmacological properties. These studies have contributed to understanding the substrate properties of these compounds for monoamine oxidase B, a flavoenzyme, which is significant in the context of biochemical pharmacology (Wang, Mabic, & Castagnoli, 1998).
  • Medicinal Chemistry and Drug Design :

    • In medicinal chemistry, compounds like 2-methylisoindolin-5-amine are used in the design and synthesis of new drugs. Studies have demonstrated the utility of these compounds in the synthesis of novel drugs with potential antiproliferative activities, highlighting their relevance in cancer research and therapy (Sović et al., 2011).
  • Catalysis and Synthetic Methodology :

    • Catalysis research involving 2-methylisoindolin-5-amine derivatives focuses on developing new synthetic methodologies. This includes the exploration of palladium-catalyzed reactions and copper-catalyzed intramolecular aminations, which are pivotal in organic synthesis for creating complex molecules efficiently (Mancuso et al., 2014).
  • Neurochemistry and Neurological Disorders :

    • 2-Methylisoindolin-5-amine has been implicated in neurochemistry, particularly in the study of Parkinson's disease. Its presence in the brain and cerebrospinal fluid of Parkinsonian patients suggests a potential role in the pathology of neurological disorders, offering insights into the biochemical underpinnings of these diseases (Kotake et al., 1995).
  • Chemical Biology and Bioorganic Chemistry :

    • The role of 2-methylisoindolin-5-amine in chemical biology and bioorganic chemistry is significant, particularly in understanding the redox behavior of cyclic amines and their interaction with biological systems. These insights are crucial for developing new bioorganic compounds and understanding their biological implications (Paul, Adili, & Seidel, 2019).

Safety And Hazards

Safety data sheets indicate that 2-Methylisoindolin-5-amine may pose acute toxicity risks .

properties

IUPAC Name

2-methyl-1,3-dihydroisoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJAXOPOSLBUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621234
Record name 2-Methyl-2,3-dihydro-1H-isoindol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisoindolin-5-amine

CAS RN

158944-67-3
Record name 2,3-Dihydro-2-methyl-1H-isoindol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158944-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2,3-dihydro-1H-isoindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2,3-dihydro-1H-isoindol-5-amine
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Synthesis routes and methods I

Procedure details

2.643 g 4-Amino-N-methylphthalimide was suspended in 50 ml THF and added to 1.328 g lithium aluminum hydride in 50 ml THF at room temperature. The mixture was refluxed for 3 hrs, then stirred a further 3 days at room temperature. Excess LAH was destroyed by addition of water and the mixture filtered over celite. An aqueous phase was separated and extracted with CH2Cl2. The combined organic phases were dried and evaporated. The residue was stirred with HCl in MeOH and the evaporated to yield 1.6 g of the title compound as the hydrochlorid salt.
Quantity
2.643 g
Type
reactant
Reaction Step One
Quantity
1.328 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

166 e) To a cooled solution of 2.0 M of lithium tetrahydroborate in tetrahydrofuran (13 mL, 26 mmol) at 5° C. was added dropwise a solution of 5-amino-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (1.0 g, 4.3 mmol) in tetrahydrofuran (50 mL). Gas evolution was noted. The mixture was stirred for 1 hour at 5° C. then warmed to room temperature and stirred for 24 hours. The mixture was cooled to 5° C. in a ice/water bath and the reaction was quenched by addition of sodium sulfate decahydrate (3 g). Gas evolution noted. The mixture was stirred for 2 hours at room temperature. The suspension was filtered through a plug of diatomaceous earth and rinsed with tetrahydrofuran. The filtrate was dried over magnesium sulfate, filtered and evaporated. The residue was purified via flash chromatography (silica gel column and 0%→20% methanol: dichloromethane). 2-Methyl-2,3-dihydro-1H-isoindol-5-ylamine was isolated as an orange solid (0.271 g, 43%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 6.82 (d, J=7.9 Hz, 1H), 6.41 (s, 1H), 6.37 (d, J=8.1 Hz, 1H), 4.86 (br s, 2H), 3.64 (s, 2H), 3.62 (s, 2H), 2.42 (s, 3H). MS=149 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Sandoval, MJ Lafuente-Monasterio… - Journal of Medicinal …, 2017 - ACS Publications
Since the appearance of resistance to the current front-line antimalarial treatments, ACTs (artemisinin combination therapies), the discovery of novel chemical entities to treat the …
Number of citations: 9 pubs.acs.org
D Gornati - 2019 - air.unimi.it
Improved sanitary conditions, disease prevention (eg, vaccinations) and treatment (eg, antibiotics) have increased life expectancy, up to the 67.2 years value in 2010. Unfortunately, …
Number of citations: 2 air.unimi.it

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